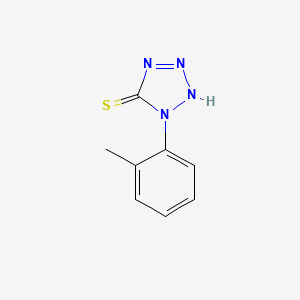
1-o-Tolyl-1H-tetrazole-5-thiol
Overview
Description
1-o-Tolyl-1H-tetrazole-5-thiol is an organic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Biochemical Pathways
Tetrazoles, including 5-substituted 1h-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . This suggests that 1-o-Tolyl-1H-tetrazole-5-thiol may influence pathways where carboxylic acids play a role.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-o-Tolyl-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 1-o-tolyl-1H-tetrazole with thiolating agents. Another method includes the cycloaddition of nitriles with sodium azide in the presence of catalysts such as zinc salts or iodine . Microwave-assisted synthesis and the use of heterogeneous catalysts have also been explored to improve yields and reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-o-Tolyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted tetrazoles depending on the reagents used.
Scientific Research Applications
1-o-Tolyl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-tetrazole-5-thiol
- 1-Phenyl-1H-tetrazole-5-thiol
- 5-Methyl-1H-tetrazole-5-thiol
Comparison: 1-o-Tolyl-1H-tetrazole-5-thiol is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other tetrazole derivatives, such as 1H-tetrazole-5-thiol and 1-phenyl-1H-tetrazole-5-thiol, which have different substituents at the 1-position. The o-tolyl group can influence the compound’s reactivity, solubility, and binding interactions .
Properties
IUPAC Name |
1-(2-methylphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOYHQDJHZXSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359191 | |
| Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53662-42-3 | |
| Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















